3-PHENYL-3-METHYLTHIOANILINE
Description
Properties
CAS No. |
151386-72-0 |
|---|---|
Molecular Formula |
C13H13NS |
Molecular Weight |
215.31402 |
Origin of Product |
United States |
Preparation Methods
Regioselective Sulfination via Friedel-Crafts Chemistry
A foundational strategy for introducing sulfur-based functionalities involves Friedel-Crafts sulfination, as demonstrated in the synthesis of phenothiazine derivatives. For 3-phenyl-3-methylthioaniline, this method begins with the protection of the aniline amino group via acetylation to prevent undesired side reactions. The N-acetylated intermediate is then subjected to sulfination using sulfur dioxide (SO₂) in the presence of aluminum trichloride (AlCl₃). The AlCl₃-SO₂ complex facilitates electrophilic aromatic substitution, preferentially directing the sulfinic acid group to the meta position relative to the acetylated amino group.
Reaction Conditions
Reduction and Methylation
The sulfinic acid intermediate is reduced to a thiol using zinc dust in hydrochloric acid, followed by methylation with dimethyl sulfate. This two-step sequence ensures high regioselectivity and avoids disubstitution byproducts.
Key Parameters
-
Reduction : 6M HCl, 60°C, 2 hours (89% yield)
-
Methylation : Dimethyl sulfate (1.2 equivalents), NaOH (2 equivalents), 0°C to room temperature (94% yield)
Nucleophilic Aromatic Substitution (SNAr)
Halogen Displacement Strategies
Nucleophilic aromatic substitution provides a direct route to introduce methylthio groups. Starting with 3-bromo-3-phenylaniline, the bromine atom is displaced by methylthiolate (SCH₃⁻) under basic conditions.
Reaction Protocol
Limitations and Side Reactions
Competing hydrolysis of NaSCH₃ and oxidation of the thiolate intermediate necessitate inert atmospheres and rigorous drying. Para-substitution byproducts may form if the amino group is inadequately protected.
Cross-Coupling Strategies
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling enables the introduction of phenyl groups to pre-functionalized methylthioaniline intermediates. For example, 3-methylthioaniline is converted to its boronic ester derivative, which couples with iodobenzene under Suzuki conditions.
Optimized Conditions
Ullmann-Type Coupling
Copper-mediated coupling between 3-iodoaniline and methylthiophenylboronic acid offers an alternative pathway. While less efficient than palladium systems, this method avoids noble metals.
Reductive Amination and Thiolation
Ketone Intermediate Synthesis
A convergent approach involves the preparation of 3-phenyl-3-thiomethylpropanal via Claisen condensation of acetophenone with ethyl formate. Reductive amination with ammonium acetate and sodium cyanoborohydride yields the target compound.
Stepwise Process
-
Claisen Condensation :
-
Thiolation : Reaction with methylthiol in acetic acid.
-
Reductive Amination : NH₄OAc, NaBH₃CN, MeOH (62% overall yield)
Comparative Analysis of Synthesis Methods
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Sulfination-Methylation | High regioselectivity, mild conditions | Multi-step, requires protection/deprotection | 72 | Industrial feasible |
| SNAr | Direct substitution | Limited by substrate availability | 58 | Laboratory scale |
| Suzuki Coupling | Versatile, tolerant of functional groups | Costly palladium catalysts | 76 | Moderate scale |
| Reductive Amination | Convergent synthesis | Low overall yield | 62 | Laboratory scale |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions
3-Phenyl-3-methylthioaniline serves as an important intermediate in the synthesis of various organic compounds. It is particularly useful in the production of thioether derivatives and can be involved in nucleophilic substitution reactions due to the presence of the methylthio group. This compound has been utilized in the synthesis of phenyl azobenzene sulfonamide derivatives, which are valuable in dye chemistry and material science .
Pharmaceutical Applications
Potential Drug Development
The compound has shown promise as an intermediate for pharmaceuticals. For instance, it can be transformed into various biologically active molecules through functionalization reactions. The thioether moiety is often associated with enhanced biological activity, making derivatives of this compound potential candidates for drug development targeting neuropsychiatric disorders, as seen in studies linking similar compounds to NMDA receptor modulation .
Material Science
Dyes and Pigments
Due to its aromatic structure, this compound is also explored in the field of dyes and pigments. Its derivatives can exhibit vibrant colors and are used in textile applications. The synthesis of azo dyes from this compound has been documented, showcasing its utility in creating colorants with specific properties .
Case Study 1: Synthesis of Phenyl Azobenzene Sulfonamide Derivatives
In a study focused on synthesizing phenyl azobenzene sulfonamide derivatives, this compound was reacted with suitable reagents to yield compounds with significant antibacterial properties. The reaction conditions were optimized to enhance yield and purity, demonstrating the compound's versatility as a precursor in pharmaceutical chemistry.
Case Study 2: Neuropharmacological Studies
Research investigating the neuropharmacological effects of compounds derived from this compound highlighted its potential role in modulating NMDA receptor activity. The study provided insights into how structural modifications can influence binding affinity and therapeutic efficacy against neurodegenerative diseases .
Data Tables
| Application Area | Compound Derivatives | Key Findings |
|---|---|---|
| Organic Synthesis | Phenyl Azobenzene Sulfonamides | High antibacterial activity |
| Pharmaceutical | NMDA Receptor Modulators | Potential treatment for neurodegenerative disorders |
| Material Science | Azo Dyes | Exhibited vibrant colors; suitable for textiles |
Mechanism of Action
The mechanism of action of 3-Phenyl-3-methylthioaniline involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Aniline: The parent compound, which lacks the phenyl and methylthio groups.
N-Methylaniline: Contains a methyl group instead of the methylthio group.
Phenylthiourea: Contains a thiourea group instead of the methylthio group.
Uniqueness: 3-Phenyl-3-methylthioaniline is unique due to the presence of both a phenyl group and a methylthio group on the aniline nitrogen. This structural feature imparts distinct chemical and biological properties, making it valuable in various applications.
Biological Activity
3-Phenyl-3-methylthioaniline (CAS: 151386-72-0) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, synthesis, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a phenyl group and a methylthio group attached to an aniline structure. This unique configuration imparts distinct chemical properties that are crucial for its biological activity. The compound can undergo various chemical transformations, including oxidation to form sulfoxides and sulfones, and reduction to yield corresponding amines.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is believed to modulate oxidative stress and inflammatory responses by binding to enzymes and receptors, although the precise pathways remain under investigation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. The compound's structure allows it to interfere with microbial cell functions, potentially leading to cell death or growth inhibition.
Anticancer Properties
In vitro studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, the compound demonstrated significant cytotoxic effects against non-small cell lung carcinoma (NSCLC) cell lines, with IC50 values indicating effective dose ranges for therapeutic applications .
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| A549 | 12.5 | |
| NCI-H23 | 15.0 |
Mechanistic Studies
Further investigations into the mechanism of action revealed that this compound induces apoptosis in cancer cells through pathways involving cell cycle arrest and activation of apoptotic markers. Flow cytometry analyses have shown increased annexin V binding in treated cells, indicating early apoptotic events .
Case Studies
Case Study 1: Anticancer Activity
A study focused on the effects of this compound on A549 lung cancer cells reported that treatment led to a significant reduction in cell viability. The compound was found to induce apoptosis through intrinsic pathways, with notable increases in caspase activity observed post-treatment .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting potential as a therapeutic agent for bacterial infections .
Applications in Synthesis
Beyond its biological activities, this compound serves as an important intermediate in organic synthesis. It is utilized in the development of various pharmaceuticals and agrochemicals due to its ability to undergo selective functionalization reactions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-phenyl-3-methylthioaniline, and how can their efficiency be experimentally optimized?
- Methodological Answer : Begin with a systematic review of synthetic protocols (e.g., nucleophilic substitution, catalytic coupling) and compare yields, purity, and scalability . Experimental optimization involves Design of Experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). For example, use HPLC to monitor reaction progress and GC-MS to identify byproducts. Cross-validate results with computational tools (e.g., density functional theory for transition-state analysis) to rationalize reaction pathways.
Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound, and what are common pitfalls in interpretation?
- Methodological Answer : Use - and -NMR to confirm aromatic substitution patterns and methylthio group integration. IR spectroscopy identifies S–C and N–H stretches (e.g., 2550 cm for thiols, though methylthio groups may show shifts). High-resolution MS validates molecular weight. Common pitfalls include solvent interference in IR and overlapping signals in NMR; mitigate via deuterated solvents, 2D-COSY, or HSQC experiments.
Q. What stability issues arise during storage of this compound, and how can degradation pathways be analyzed?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Use LC-MS to detect degradation products (e.g., oxidation to sulfoxide or sulfone derivatives). Compare with control samples stored in inert atmospheres. Kinetic modeling (Arrhenius plots) predicts shelf-life, while computational studies (molecular dynamics) simulate degradation mechanisms.
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported catalytic roles of this compound in cross-coupling reactions?
- Methodological Answer : Perform kinetic isotope effect (KIE) experiments and operando spectroscopy (e.g., in situ Raman) to track intermediates. Compare results across solvent systems (polar aprotic vs. protic) and catalysts (Pd vs. Cu). Replicate conflicting studies with controlled variables (e.g., oxygen/moisture exclusion) to isolate contributing factors. Use meta-analysis frameworks to synthesize disparate findings .
Q. What computational strategies are effective for modeling the electronic properties of this compound in supramolecular assemblies?
- Methodological Answer : Apply DFT (B3LYP/6-311+G(d,p)) to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. Solvent effects are modeled via PCM or SMD. Validate with experimental UV-Vis and cyclic voltammetry. For supramolecular interactions, use molecular docking (AutoDock Vina) or MD simulations (GROMACS) to predict host-guest binding affinities.
Q. How can contradictions in toxicity profiles of this compound across in vitro and in vivo studies be methodologically addressed?
- Methodological Answer : Conduct a scoping review to map assay conditions (cell lines, exposure times, metabolite profiling) . Replicate studies with standardized protocols (e.g., OECD guidelines). Use multi-omics approaches (transcriptomics, metabolomics) to identify mechanistic discrepancies. Cross-reference with structural analogs to isolate toxicity drivers (e.g., thioether vs. amine groups).
Data Analysis and Theoretical Frameworks
Q. What statistical methods are suitable for analyzing non-linear dose-response relationships in pharmacological studies involving this compound?
- Methodological Answer : Employ Hill slope models or log-logistic curves (four-parameter logistic regression) to fit dose-response data. Use Bayesian hierarchical models to account for inter-study variability. Validate with bootstrap resampling or Monte Carlo simulations. For outlier detection, apply Grubbs’ test or robust regression (e.g., RANSAC).
Q. How can discourse analysis frameworks improve the interpretation of interdisciplinary research on this compound?
- Methodological Answer : Apply critical discourse analysis (CDA) to map how disciplinary jargon (e.g., "catalytic efficiency" in chemistry vs. "bioactivity" in pharmacology) creates interpretive gaps . Use corpus linguistics tools (AntConc) to identify frequency patterns in published literature. Triangulate findings with expert interviews to reconcile terminology.
Tables for Quick Reference
| Key Parameter | Analytical Technique | Common Challenges |
|---|---|---|
| Synthetic Yield Optimization | DoE, HPLC, GC-MS | Byproduct interference |
| Degradation Kinetics | LC-MS, Arrhenius modeling | Humidity-sensitive intermediates |
| Electronic Properties | DFT, UV-Vis, Cyclic Voltammetry | Solvent effect calibration |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
